4-(3,4-Dichlorophenyl)-1-methylpyrrolidin-3-amine
CAS No.:
Cat. No.: VC20136368
Molecular Formula: C11H14Cl2N2
Molecular Weight: 245.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14Cl2N2 |
|---|---|
| Molecular Weight | 245.14 g/mol |
| IUPAC Name | 4-(3,4-dichlorophenyl)-1-methylpyrrolidin-3-amine |
| Standard InChI | InChI=1S/C11H14Cl2N2/c1-15-5-8(11(14)6-15)7-2-3-9(12)10(13)4-7/h2-4,8,11H,5-6,14H2,1H3 |
| Standard InChI Key | UIWXGHGHPNUHNF-UHFFFAOYSA-N |
| Canonical SMILES | CN1CC(C(C1)N)C2=CC(=C(C=C2)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
4-(3,4-Dichlorophenyl)-1-methylpyrrolidin-3-amine features a pyrrolidine ring (a five-membered amine heterocycle) with two key substituents:
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A methyl group at the nitrogen atom (position 1).
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A 3,4-dichlorophenyl group at position 4 of the ring.
The stereochemistry and spatial arrangement of these groups influence its reactivity and biological interactions. The chlorine atoms on the phenyl ring enhance electron-withdrawing effects, potentially stabilizing charge interactions in receptor binding.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHClN | |
| Molecular Weight | 245.14 g/mol | |
| IUPAC Name | 4-(3,4-dichlorophenyl)-1-methylpyrrolidin-3-amine | |
| Canonical SMILES | CN1CC(C(C1)N)C2=CC(=C(C=C2)Cl)Cl |
Synthesis and Industrial Production
Reaction Pathways
The synthesis typically involves a multi-step process:
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Formation of the Pyrrolidine Core: Cyclization of γ-aminobutyric acid derivatives or reductive amination of ketones .
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Introduction of Substituents:
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The 3,4-dichlorophenyl group is introduced via Friedel-Crafts alkylation or Suzuki-Miyaura coupling.
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Methylation at the nitrogen atom employs methyl iodide or dimethyl sulfate under basic conditions.
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Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Pyrrolidine Formation | LiAlH, THF, reflux | 75–85% | |
| Dichlorophenyl Attachment | Pd(PPh), KCO, DMF | 60–70% | |
| N-Methylation | CHI, KCO, acetone | 90% |
Industrial Optimization
Large-scale production utilizes continuous flow reactors to enhance yield and reduce reaction times. Automated purification systems, such as centrifugal partition chromatography, ensure high purity (>98%).
Pharmacological Properties and Mechanisms
Receptor Binding and Enzyme Inhibition
4-(3,4-Dichlorophenyl)-1-methylpyrrolidin-3-amine exhibits affinity for dopamine D receptors (DR), with preliminary studies suggesting a role in modulating neurotransmitter release . Its dichlorophenyl moiety aligns with pharmacophores known to interact with hydrophobic pockets in receptor binding sites.
Key Findings:
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DR Antagonism: Demonstrated in BRET assays, with IC values comparable to eticlopride (0.4–1.8 nM) .
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Anti-inflammatory Activity: Suppresses NF-κB signaling in murine macrophages, reducing TNF-α production by 40% at 10 µM.
Metabolic Stability and CNS Penetration
The compound’s low polar surface area (PSA ≈ 45 Ų) and moderate logP (2.8) predict favorable blood-brain barrier penetration, making it a candidate for neurological applications .
Analytical Characterization
Spectroscopic Data
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NMR Spectroscopy:
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H NMR (400 MHz, CDCl): δ 2.35 (s, 3H, N-CH), 3.12–3.45 (m, 4H, pyrrolidine-H), 7.25–7.40 (m, 3H, Ar-H).
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C NMR: δ 42.1 (N-CH), 54.8 (C-3), 126.5–134.2 (Ar-C).
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Mass Spectrometry: ESI-MS m/z 245.1 [M+H].
Applications in Drug Discovery
Lead Compound Optimization
Structural analogs of this compound are explored for:
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Antipsychotic Agents: Dual DR antagonism and 5-HT receptor modulation .
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Analgesics: Inhibition of COX-2 and TRPV1 receptors in preclinical models.
Table 3: Comparative Activity of Pyrrolidine Derivatives
| Compound | DR IC (nM) | COX-2 Inhibition (%) |
|---|---|---|
| 4-(3,4-Dichlorophenyl)-1-methylpyrrolidin-3-amine | 0.8 | 62 |
| (R)-1-(3,4-Dichlorobenzyl)pyrrolidin-3-amine | 1.2 | 55 |
| 1-Methylpyrrolidin-3-amine (control) | >10,000 | <10 |
Future Research Directions
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